molecular formula C21H20ClN3O B2399109 (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1226431-89-5

(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2399109
CAS RN: 1226431-89-5
M. Wt: 365.86
InChI Key: ZUQQRMCGSIAJJK-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a quinoline, a chlorophenyl group, and a piperidine. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The chlorophenyl group is a phenyl group with a chlorine atom attached, and piperidine is a heterocyclic organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, quinoline is a colorless hygroscopic liquid that boils at 237 degrees Celsius and is poorly soluble in water but dissolves readily in most organic solvents .

Scientific Research Applications

Chemical Synthesis and Structural Studies

One study focused on the synthesis of a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, through substitution reactions. The compound's structure was confirmed by X-ray diffraction, revealing a piperidine ring adopting a chair conformation and a distorted tetrahedral geometry around the S atom. This research also explored the compound's thermal properties, demonstrating stability in a specific temperature range (Karthik et al., 2021).

Antimicrobial and Antitubercular Activities

Another study synthesized and evaluated 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for their in vitro antibacterial and antifungal activities. Some derivatives displayed significant antimicrobial activity, highlighting their potential as bases for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer Research

In the realm of cancer research, one study designed a mestranol 2-N-piperazino-substituted derivative that showed potent and selective activities in vitro and in vivo against MCF-7 breast cancer models. This compound, synthesized from estrone, demonstrated increased metabolic stability and selectivity over normal cells, providing a promising direction for breast cancer treatment (Perreault et al., 2017).

Spectroscopic Properties

Research on the spectroscopic properties of compounds similar to "(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone" has also been conducted. For instance, the study of the effects of structure and environment on the spectroscopic properties of related compounds showed how substitutions affect electronic absorption and fluorescence properties, offering insights into the compounds' photophysical behavior (Al-Ansari, 2016).

Future Directions

The future directions for research into this compound could involve exploring its potential applications, such as in the development of new drugs . Further studies could also investigate its synthesis and properties in more detail.

properties

IUPAC Name

[4-(4-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQQRMCGSIAJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

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